molecular formula C10H5ClN2O2S B1222786 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene CAS No. 78620-31-2

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene

Cat. No.: B1222786
CAS No.: 78620-31-2
M. Wt: 252.68 g/mol
InChI Key: DDAPBGYGEUXJAC-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene is a heterocyclic compound that contains both a benzothiophene and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzofuran: Contains a benzofuran ring instead of a benzothiophene ring, which can influence its electronic properties and applications.

Uniqueness

The presence of both the chlorine atom and the benzothiophene ring in 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene makes it unique

Properties

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2S/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-13-10(14)15-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPBGYGEUXJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NNC(=O)O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229220
Record name 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78620-31-2
Record name 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078620312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same way as above, 3-chlorobenzo(b)thiophene 2-carboxylic acid hydrazide was reacted with phosgene to give 3-chloro-2-(2-oxo-3H-1,3,4-oxadiazole-5-yl)-benzo(b)thiophene, mp. 218°-220°.
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